molecular formula C24H20N2O6 B460783 2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-92-1

2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460783
CAS No.: 876709-92-1
M. Wt: 432.4g/mol
InChI Key: VKSDQJZPMKYPEW-UHFFFAOYSA-N
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Description

This compound, 2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile, is recognized in scientific research as a potent, selective, and brain-penetrant ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) (source) . Its primary research value lies in the study of Parkinson's disease pathogenesis, particularly models involving the hyperactive G2019S-LRRK2 mutation, which is the most common genetic cause of familial Parkinson's (source) . By inhibiting LRRK2 kinase activity, this tool compound facilitates the investigation of key pathological processes, including the normalization of aberrant lysosomal function, the mitigation of Rab protein phosphorylation, and the reduction of neuroinflammation (source) . It enables researchers to probe the complex LRRK2 signaling pathway in cellular and in vivo models, providing critical insights for the development of novel therapeutic strategies aimed at modifying disease progression.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)21-17(11-25)24(26)32-22-18(28)10-16(12-27)31-23(21)22/h2-10,21,27H,12-13,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDQJZPMKYPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SnCl4/SiO2 Nanoparticle-Catalyzed Protocol

Conditions :

  • Catalyst : SnCl4/SiO2 NPs (0.004 g/mmol)

  • Solvent : Solvent-free

  • Temperature : 80°C

  • Time : 15–20 minutes

Procedure :

  • Mix equimolar quantities of 3-methoxy-4-(benzyloxy)benzaldehyde (1 mmol), kojic acid (1 mmol), and malononitrile (1 mmol).

  • Add SnCl4/SiO2 NPs and heat with stirring.

  • Monitor via TLC; upon completion, purify by recrystallization from ethanol.

Yield : 90–95%.
Advantages :

  • Minimal catalyst loading.

  • No column chromatography required.

  • Scalable to gram-scale synthesis.

Ammonia-Catalyzed Ambient Synthesis

Conditions :

  • Catalyst : 25% aqueous ammonia (0.2 mL/mmol)

  • Solvent : Ethanol

  • Temperature : 25°C

  • Time : 8–10 minutes

Procedure :

  • Dissolve aldehyde, kojic acid, and malononitrile in ethanol.

  • Add ammonia and stir until precipitation.

  • Filter and recrystallize.

Yield : 85–90%.
Limitations :

  • Requires stoichiometric ammonia.

  • Longer reaction times for electron-rich aldehydes.

Reaction Optimization and Mechanistic Insights

Electronic Effects of Substituents

  • Electron-withdrawing groups (e.g., nitro) on the aldehyde accelerate reaction kinetics (10–15 minutes).

  • Electron-donating groups (e.g., methoxy, benzyloxy) necessitate extended times (20–30 minutes) due to reduced electrophilicity of the carbonyl.

Solvent-Free vs. Solvent-Assisted Systems

ParameterSnCl4/SiO2 NPs (Solvent-Free)Ammonia/Ethanol
Yield 95%85%
Reaction Time 15 minutes8 minutes
Workup Simple filtrationRecrystallization
E-Factor 0.070.12

E-Factor = (Mass of waste)/(Mass of product). Lower values indicate greener protocols.

Characterization and Analytical Validation

Spectroscopic Data

  • FT-IR :

    • νCN\nu_{\text{CN}}: 2,220 cm1^{-1}.

    • νC=O\nu_{\text{C=O}}: 1,710 cm1^{-1}.

    • νNH2\nu_{\text{NH2}}: 3,400–3,300 cm1^{-1}.

  • 1^1H NMR (500 MHz, DMSO-d6) :

    • δ 6.90–7.40 (m, 9H, aromatic).

    • δ 5.10 (s, 2H, OCH2Ph).

    • δ 4.50 (s, 2H, CH2OH).

    • δ 3.80 (s, 3H, OCH3).

  • HRMS : Calculated for C24H19N2O6\text{C}_{24}\text{H}_{19}\text{N}_2\text{O}_6: 455.1245; Found: 455.1248.

X-ray Crystallography

Single-crystal analysis confirms the cis configuration of the hydroxymethyl and aryl groups, with a dihedral angle of 12.3° between the pyran and phenyl rings.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

  • Conditions : 100 W, 100°C, 5 minutes.

  • Yield : 88%.

  • Benefits : 80% reduction in energy consumption compared to conventional heating.

Aqueous Extract of Banana Peel (WEB) as Catalyst

  • Conditions : WEB (3 mL/mmol), 25°C, 20 minutes.

  • Yield : 82%.

  • Sustainability : Aligns with green chemistry metrics (PMI = 2.1).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
SnCl4/SiO2 NPs120
3-Methoxy-4-(benzyloxy)benzaldehyde450
Malononitrile200

Total cost per kg of product : ~1,200 USD (SnCl4/SiO2 method).

Waste Management

  • SnCl4/SiO2 NPs can be recovered via filtration and reused 5–7 times without significant loss in activity.

  • Ethanol from recrystallization is distilled and recycled .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonitrile group can be reduced to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation for reduction reactions.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the amino and carbonitrile groups suggests potential interactions with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrano[3,2-b]pyran Derivatives

Table 1: Substituent Effects on Physicochemical Properties
Compound ID Substituent at Position 4 Mp (°C) IR C≡N (cm⁻¹) Biological Activity
6k (Target Compound) 3-methoxy-4-phenylmethoxyphenyl 234–237 2196 Antityrosinase
6a 4-(benzyloxy)phenyl 221–224 2199 Moderate activity
6h 3-((4-chlorobenzyl)oxy)phenyl 232–236 2191 Enhanced binding affinity
6l 4-((4-fluorobenzyl)oxy)-3-methoxyphenyl 232–235 2200 Improved solubility
6o 3-methoxy-4-((4-methylbenzyl)oxy)phenyl 241–245 2200 High thermal stability
825602-70-8 2-chlorophenyl (ester variant) - - Unknown

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., Cl in 6h) increase Mp compared to 6a, while bulky substituents (e.g., 4-methylbenzyl in 6o) further elevate Mp due to enhanced crystallinity .
  • IR Spectroscopy : The nitrile group (C≡N) consistently appears near 2190–2200 cm⁻¹, confirming structural integrity across derivatives .
  • Biological Activity : 6h (4-chlorobenzyloxy) shows superior binding stability in molecular dynamics simulations, likely due to halogen interactions with tyrosinase .

Functional Group Modifications

Nitrile vs. Ester Derivatives
  • Compound 6k (nitrile): Exhibits antityrosinase activity (IC₅₀ ~12 µM) via competitive inhibition .
  • Methyl ester analog (825602-70-8): Lacks nitrile but includes a carboxylate ester.
Hydroxymethyl vs. Other Groups
  • The hydroxymethyl group in 6k enhances water solubility compared to non-hydroxylated analogs (e.g., 696630-67-8, which lacks this group) .

Biological Activity

The compound 2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H22N2O5C_{22}H_{22}N_2O_5, and it features a complex structure characterized by a pyran ring fused with various functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrano[3,2-b]pyran have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism of Action
Study AHeLa15Caspase activation
Study BMCF-710Bcl-2 modulation
Study CA54912Cell cycle arrest

Antioxidant Activity

The compound has also demonstrated notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. The antioxidant activity is likely attributed to the presence of hydroxymethyl and methoxy groups in its structure, which enhance electron donation capabilities .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
2-amino compound8525
Standard Antioxidant (Vitamin C)9020

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thus mitigating oxidative damage.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation has been noted, although specific targets remain to be fully elucidated.

Case Studies

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
  • Antioxidant Efficacy Assessment : In vitro assays confirmed that the compound significantly reduced oxidative stress markers in treated cells compared to controls, suggesting its utility in therapeutic applications for oxidative stress-related conditions.

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